

# Application Notes and Protocols for N-Methyldiethanolamine (MDEA) in Natural Gas Sweetening

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## Compound of Interest

Compound Name: *N-Methyldiethanolamine*

Cat. No.: *B023272*

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These application notes provide a comprehensive overview of the use of **N-Methyldiethanolamine** (MDEA), a tertiary alkanolamine, in natural gas sweetening processes. This document includes detailed protocols, quantitative data, and process diagrams to facilitate research and development in this area.

## Application Notes

**N-Methyldiethanolamine** (MDEA) is widely utilized as a solvent in natural gas sweetening and refinery gas treating for the removal of acid gases, primarily hydrogen sulfide ( $\text{H}_2\text{S}$ ) and carbon dioxide ( $\text{CO}_2$ ). Its popularity stems from its selective affinity for  $\text{H}_2\text{S}$  over  $\text{CO}_2$ , which is advantageous in processes where bulk  $\text{CO}_2$  removal is not required and  $\text{H}_2\text{S}$  needs to be selectively removed for downstream processes like the Claus process.

**Chemical and Physical Properties:** MDEA is a clear, colorless to pale yellow viscous liquid with an ammoniacal odor. It is miscible with water, alcohol, and benzene. As a tertiary amine, its nitrogen atom is bonded to three carbon atoms, which sterically hinders its reaction with  $\text{CO}_2$ . This steric hindrance is the basis for its selectivity towards  $\text{H}_2\text{S}$ .

**Mechanism of Action:** The sweetening process with MDEA involves the chemical absorption of acid gases from the natural gas stream into the aqueous MDEA solution. The key reactions

are:

- **Reaction with H<sub>2</sub>S:** Being a weak acid, H<sub>2</sub>S readily reacts with the basic MDEA in an acid-base reaction to form a salt:  $R_3N + H_2S \rightleftharpoons R_3NH^+ + HS^-$  (where R represents the ethanol groups and the methyl group attached to the nitrogen)
- **Reaction with CO<sub>2</sub>:** The reaction of the tertiary amine MDEA with CO<sub>2</sub> is slower as it cannot form a stable carbamate like primary and secondary amines. The reaction proceeds through the hydration of CO<sub>2</sub> to carbonic acid, followed by an acid-base reaction:  $CO_2 + H_2O \rightleftharpoons H_2CO_3$   
 $H_2CO_3 + R_3N \rightleftharpoons R_3NH^+ + HCO_3^-$

This slower reaction rate with CO<sub>2</sub> allows for the selective absorption of H<sub>2</sub>S.

Advantages of MDEA in Natural Gas Sweetening:

- **High Selectivity for H<sub>2</sub>S:** This is the most significant advantage, allowing for the preferential removal of H<sub>2</sub>S while letting a significant portion of CO<sub>2</sub> slip through, which can be beneficial for meeting pipeline specifications without excessive CO<sub>2</sub> removal.
- **Lower Energy Consumption:** MDEA has a lower heat of reaction with H<sub>2</sub>S and CO<sub>2</sub> compared to primary and secondary amines like Monoethanolamine (MEA) and Diethanolamine (DEA). This translates to lower energy requirements for the regeneration of the rich amine solution in the stripper.
- **Higher Resistance to Degradation:** MDEA is less prone to thermal and chemical degradation compared to MEA and DEA, leading to lower solvent losses and reduced corrosion.
- **Lower Vapor Pressure:** This results in reduced solvent losses to the treated gas stream.

Limitations:

- **Slower Reaction Rate with CO<sub>2</sub>:** While an advantage for selectivity, this can be a limitation if high levels of CO<sub>2</sub> removal are required. To overcome this, MDEA is often formulated with activators or promoters, such as piperazine.
- **Higher Cost:** MDEA is generally more expensive than MEA and DEA.

## Quantitative Data

The following tables summarize typical operating conditions and performance data for MDEA-based natural gas sweetening units.

Table 1: Typical Operating Conditions for MDEA Sweetening Units

Parameter	Typical Range	Unit
MDEA Concentration	30 - 50	wt% in water
Absorber Temperature	30 - 50	°C
Absorber Pressure	7 - 100	barg
Regenerator Temperature	120 - 150	°C
Regenerator Pressure	1.5 - 2.0	barg
Rich Amine Loading (H <sub>2</sub> S)	0.3 - 0.7	mole H <sub>2</sub> S / mole MDEA
Lean Amine Loading (H <sub>2</sub> S)	0.001 - 0.01	mole H <sub>2</sub> S / mole MDEA

Table 2: Performance Comparison of Common Amines

Parameter	MEA	DEA	MDEA
**Selectivity (H <sub>2</sub> S/CO <sub>2</sub> ) **	Low	Moderate	High
Energy for Regeneration	High	Moderate	Low
Corrosion Potential	High	Moderate	Low
Solvent Degradation	High	Moderate	Low
Acid Gas Loading	Low	Moderate	High

## Experimental Protocols

Protocol: Laboratory-Scale Evaluation of MDEA Performance for H<sub>2</sub>S Removal

Objective: To determine the H<sub>2</sub>S absorption capacity of an aqueous MDEA solution at a given temperature and pressure.

Materials:

- **N-Methyldiethanolamine** (MDEA), analytical grade
- Deionized water
- Pressurized gas cylinders of H<sub>2</sub>S (in N<sub>2</sub> or CH<sub>4</sub>) and pure N<sub>2</sub> (for purging)
- Gas absorption column or a stirred batch reactor
- Mass flow controllers for gases
- Temperature and pressure sensors
- Gas chromatograph (GC) with a thermal conductivity detector (TCD) or a specific sulfur detector for H<sub>2</sub>S analysis
- Liquid pump for MDEA solution
- Thermostatic bath to control the temperature

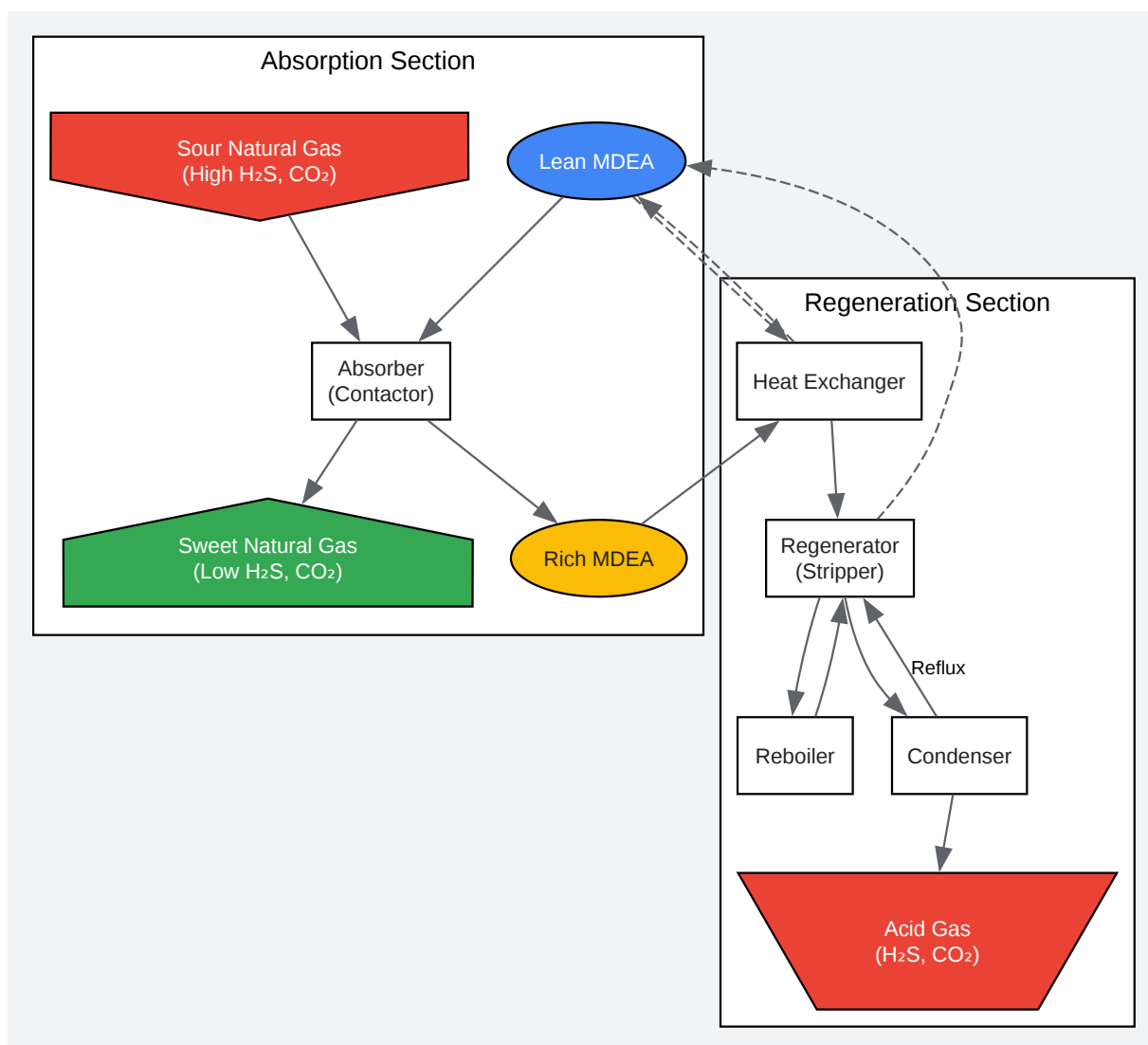
Procedure:

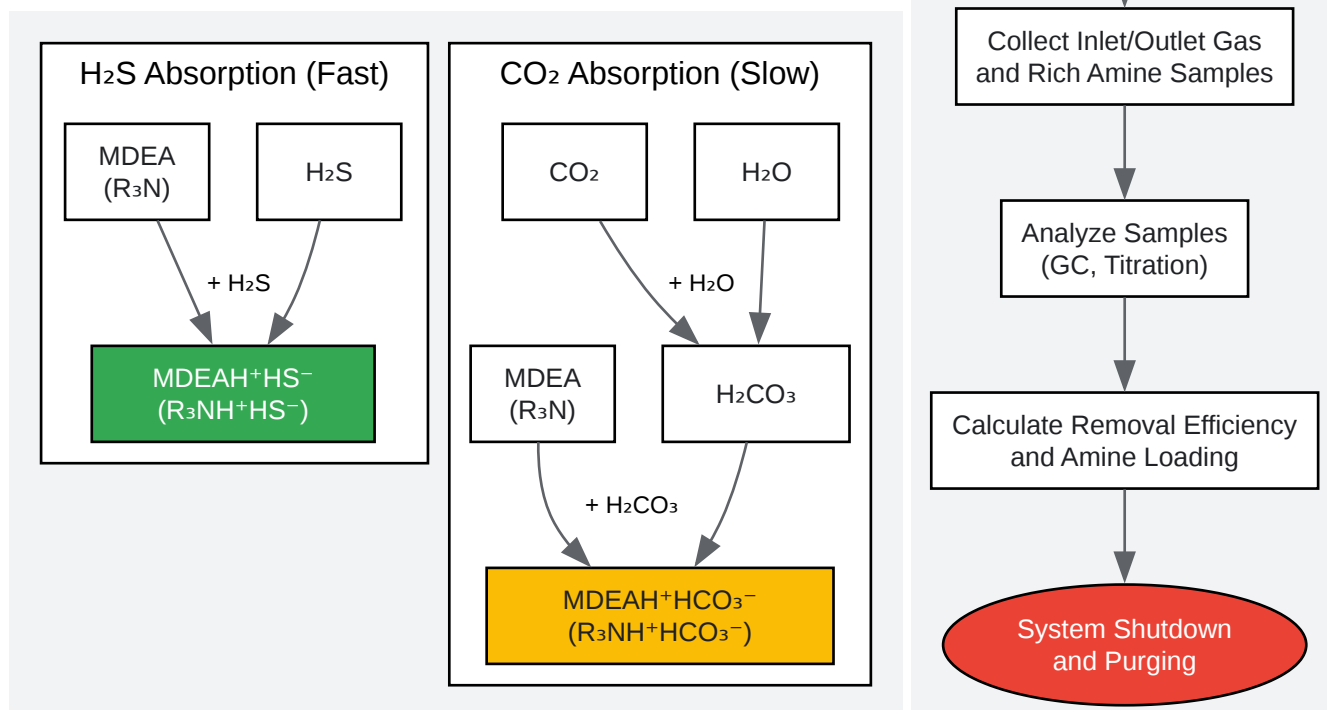
- **Solution Preparation:** Prepare a 40 wt% aqueous MDEA solution by accurately weighing MDEA and deionized water.
- **System Setup:**
  - Assemble the gas absorption column or reactor system.
  - Ensure all connections are leak-proof.
  - Calibrate the mass flow controllers and the gas chromatograph.
- **System Purging:** Purge the entire system with N<sub>2</sub> for at least 30 minutes to remove any residual air or moisture.

- Experiment Initiation:
  - Set the thermostatic bath to the desired absorption temperature (e.g., 40 °C).
  - Start the liquid pump to circulate the MDEA solution through the absorption column at a known flow rate.
  - Introduce the sour gas (H<sub>2</sub>S in N<sub>2</sub> or CH<sub>4</sub>) into the bottom of the column at a specific flow rate and pressure.
- Sampling and Analysis:
  - Allow the system to reach a steady state (typically 1-2 hours), indicated by stable outlet gas composition.
  - Collect samples of the inlet and outlet gas streams using gas-tight syringes or an online sampling valve connected to the GC.
  - Analyze the gas samples to determine the concentration of H<sub>2</sub>S.
  - Collect samples of the rich amine solution from the bottom of the column for analysis of H<sub>2</sub>S loading (e.g., by titration).
- Data Calculation:
  - H<sub>2</sub>S Removal Efficiency (%):  $((\text{Inlet H}_2\text{S Conc.} - \text{Outlet H}_2\text{S Conc.}) / \text{Inlet H}_2\text{S Conc.}) * 100$
  - Rich Amine Loading (moles H<sub>2</sub>S / mole MDEA): Calculated from the amount of H<sub>2</sub>S absorbed and the flow rate and concentration of the MDEA solution.
- System Shutdown:
  - Stop the sour gas flow and purge the system with N<sub>2</sub>.
  - Stop the liquid pump and safely drain the MDEA solution.

## Mandatory Visualization

## Diagram 1: MDEA Natural Gas Sweetening Process Flow





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